5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol
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Overview
Description
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-(difluoromethyl)pyridin-3-ol using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-(difluoromethyl)pyridin-4-ol
- 2-Bromo-5-(difluoromethyl)pyridine
- 3,6-Dibromo-5-(difluoromethyl)pyridin-2-ol
Uniqueness
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
5,6-Dibromo-2-(difluoromethyl)pyridin-3-ol is a halogenated pyridine derivative notable for its complex structure, which includes two bromine atoms and a difluoromethyl group attached to a pyridine ring. The presence of a hydroxyl group at the 3-position enhances its reactivity and potential biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its unique properties.
The molecular formula of this compound is C7H5Br2F2N. The structural features contribute to its lipophilicity and reactivity, which are critical for biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H5Br2F2N |
Molecular Weight | 292.93 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and the potential for stronger molecular interactions.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluorinated derivatives often demonstrate improved potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .
- Antimicrobial Properties : The presence of halogens like bromine and fluorine can enhance the antimicrobial efficacy of compounds. Preliminary studies suggest that derivatives with similar structures exhibit significant antibacterial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated pyridines, providing insights into the potential applications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that halogenated pyridines can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against various cancer cell lines such as HeLa and A375 .
- Neuropharmacological Effects : Research indicates that fluorinated compounds can cross the blood-brain barrier (BBB), affecting neurotransmitter systems. This property could position this compound as a candidate for neurological applications .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against other structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,6-Dibromo-pyridine | Two bromines on positions 2 and 6 | Used primarily in synthesis |
5-Bromo-2-(trifluoromethyl)pyridine | One bromine and one trifluoromethyl group | Exhibits strong insecticidal activity |
3-Hydroxy-5-bromo-pyridine | Hydroxyl group at position 3 | Potentially useful in pharmaceuticals |
Properties
Molecular Formula |
C6H3Br2F2NO |
---|---|
Molecular Weight |
302.90 g/mol |
IUPAC Name |
5,6-dibromo-2-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)4(6(9)10)11-5(2)8/h1,6,12H |
InChI Key |
ZGLQWHODLJJSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)C(F)F)O |
Origin of Product |
United States |
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